![molecular formula C10H8ClNO2 B1317617 5-methoxy-1H-indole-2-carbonyl chloride CAS No. 62099-65-4](/img/structure/B1317617.png)
5-methoxy-1H-indole-2-carbonyl chloride
Overview
Description
5-Methoxy-1H-indole-2-carbonyl chloride, also known as 5-MIC , is a derivative of indole. It contains a carbonyl chloride functional group (C=O) attached to the indole ring. The methoxy group (CH3O-) at position 5 enhances its chemical reactivity and biological properties .
Synthesis Analysis
The synthesis of 5-MIC involves the chlorination of 5-methoxyindole-2-carbaldehyde using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction occurs at the carbonyl carbon, resulting in the formation of the carbonyl chloride derivative .Molecular Structure Analysis
The molecular structure of 5-MIC consists of an indole ring with a methoxy group (CH3O-) at position 5 and a carbonyl chloride (C=O-Cl) group attached to the indole nitrogen. The chlorine atom (Cl) replaces the hydrogen atom at the carbonyl carbon .Chemical Reactions Analysis
5-MIC can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. It can react with amines, alcohols, and other nucleophiles to form new compounds. Additionally, it can undergo hydrolysis to regenerate 5-methoxyindole-2-carbaldehyde .Scientific Research Applications
1. Synthesis of Indole Derivatives
5-Methoxy-1H-indole-2-carbonyl chloride is used in the synthesis of various indole derivatives. For instance, it is involved in the preparation of indole-2-acetic acid methyl esters like methyl 5-methoxyindole-2-acetate, which are significant in organic synthesis processes (Modi, Oglesby, & Archer, 2003).
2. Catalysis in Organic Reactions
This compound plays a role in catalysis, facilitating reactions in organic chemistry. For example, it is used in the preparation of bis(indol-3-yl)methanes under solvent-free conditions, which are essential in pharmaceutical chemistry due to their pharmacological and biological properties (Khalafi‐Nezhad et al., 2008).
3. Fischer Synthesis Application
It is also utilized in Fischer synthesis, a method leading to sensitive indoles. This process is significant for the transformation of certain compounds into indoles, which are key synthons in the total synthesis of various alkaloids (Lipińska & Czarnocki, 2006).
4. Cross-Coupling Reactions
The compound is involved in cross-coupling reactions, such as the Pd(0)-catalyzed cross-coupling of indolylzinc halides, which is a route to various structurally complex molecules like indolo(2,3-a)quinolizidines (Amat, Llor, Pshenichnyi, & Bosch, 2002).
5. Synthesis of Biological Molecules
It serves as a precursor in the synthesis of biologically active molecules, such as melatonin analogues. These compounds have potential applications in various fields, including pharmaceuticals and biochemistry (Spadoni et al., 2006).
6. Synthesis of Novel Indole-Benzimidazole Derivatives
This compound is used in the synthesis of novel indole-benzimidazole derivatives, which are important in the development of new medicinal compounds (Wang et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
The exact mode of action of This compound It is known that indole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the action of This compound It is known that indole derivatives have diverse biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the reaction of indoles can be modulated by the electronic properties of the substituents . This suggests that environmental factors could potentially influence the action of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indole-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUDMBBSQODTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569516 | |
Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62099-65-4 | |
Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.